molecular formula C16H15N3OS2 B10969340 (5E)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10969340
M. Wt: 329.4 g/mol
InChI Key: BLLIELLGLFCNMZ-RIYZIHGNSA-N
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Description

5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex heterocyclic compound that features a pyrazole ring, a thiazolone ring, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with 3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and thiazolone rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the compound.

    3-(1-Phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: Another precursor in the synthesis.

    Pyrazolo[1,5-a]pyrimidines: Similar heterocyclic compounds with potential bioactivity.

Uniqueness

5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its combination of a pyrazole ring, a thiazolone ring, and a phenylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C16H15N3OS2

Molecular Weight

329.4 g/mol

IUPAC Name

(5E)-5-[(1-methylpyrazol-4-yl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H15N3OS2/c1-11(13-6-4-3-5-7-13)19-15(20)14(22-16(19)21)8-12-9-17-18(2)10-12/h3-11H,1-2H3/b14-8+

InChI Key

BLLIELLGLFCNMZ-RIYZIHGNSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)N2C(=O)/C(=C\C3=CN(N=C3)C)/SC2=S

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CN(N=C3)C)SC2=S

Origin of Product

United States

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